molecular formula C15H20O3 B14335771 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol CAS No. 105558-09-6

5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol

Cat. No.: B14335771
CAS No.: 105558-09-6
M. Wt: 248.32 g/mol
InChI Key: KUNUDKWCSPHGEB-UHFFFAOYSA-N
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Description

5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol is an organic compound with a complex structure that includes a phenylmethoxymethyl group and a prop-1-en-2-yloxolan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of phenylmethanol with an appropriate epoxide under acidic or basic conditions to form the desired oxolan-2-ol derivative. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene and a catalyst like sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-one: Similar structure but with a ketone group instead of an alcohol.

    5-(Phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

CAS No.

105558-09-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

5-(phenylmethoxymethyl)-3-prop-1-en-2-yloxolan-2-ol

InChI

InChI=1S/C15H20O3/c1-11(2)14-8-13(18-15(14)16)10-17-9-12-6-4-3-5-7-12/h3-7,13-16H,1,8-10H2,2H3

InChI Key

KUNUDKWCSPHGEB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC(OC1O)COCC2=CC=CC=C2

Origin of Product

United States

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